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Cat. No.: B10861696 Get Quote

A Comprehensive Comparison of Selisistat (EX-527) and Other Prominent SIRT1 Inhibitors

For researchers and professionals in the fields of drug discovery and molecular biology, the

selection of a suitable enzyme inhibitor is a critical decision that can significantly impact

experimental outcomes. Sirtuin 1 (SIRT1), a NAD-dependent deacetylase, is a key regulator in

various cellular processes, including stress resistance, metabolism, and aging. Consequently,

the study of its inhibitors is of paramount importance. This guide provides an objective

comparison of Selisistat (EX-527), a highly potent and selective SIRT1 inhibitor, with other well-

known inhibitors: Sirtinol, Tenovin-6, and Cambinol.

Data Presentation: A Quantitative Comparison of
SIRT1 Inhibitors
The following table summarizes the key quantitative data for Selisistat (EX-527) and its

alternatives, focusing on their inhibitory potency (IC50) against SIRT1 and other sirtuin

isoforms. Lower IC50 values indicate greater potency.
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Inhibitor Target(s) SIRT1 IC50 SIRT2 IC50 SIRT3 IC50
Selectivity
Notes

Selisistat

(EX-527)
SIRT1 38 nM[1][2][3] 19.6 µM[2] 48.7 µM[2]

Over 200-fold

selective for

SIRT1 over

SIRT2 and

SIRT3.[1][2]

[4] Does not

inhibit SIRT4-

7 or Class I/II

HDACs at

concentration

s up to 100

µM.[2]

Sirtinol SIRT1/SIRT2 131 µM[5][6] 38 µM[5][6][7] -

Also inhibits

yeast Sir2p

(IC50 = 68

µM).[5] Does

not inhibit

Class I and II

HDACs.[5]

Tenovin-6 SIRT1/SIRT2
21 µM[8][9]

[10]

10 µM[8][9]

[10]
67 µM[8][10]

A water-

soluble

analog of

Tenovin-1.[8]

[9] Also

inhibits

dihydroorotat

e

dehydrogena

se (DHODH).

[8]

Cambinol SIRT1/SIRT2 56 µM[11][12] 59 µM[11][12] No activity Also a potent

inhibitor of

neutral
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sphingomyeli

nase (N-

SMase).[11]

Shows weak

inhibition of

SIRT5.[11]

Mechanism of Action and Cellular Effects
Selisistat (EX-527): This potent and selective inhibitor acts as an uncompetitive inhibitor with

respect to NAD+.[4] It is thought to bind to the SIRT1-substrate complex after the release of

nicotinamide.[4] In cellular assays, Selisistat has been shown to increase the acetylation of

p53, a known SIRT1 substrate, in response to DNA damage.[2]

Sirtinol: Sirtinol is a cell-permeable inhibitor that targets both SIRT1 and SIRT2.[7][13] It has

been observed to induce a senescence-like growth arrest in cancer cell lines.[5]

Tenovin-6: This compound inhibits both SIRT1 and SIRT2 and was identified through a cell-

based screen for p53 activators.[9] It has been shown to induce apoptosis in various cancer

cell lines, including those with mutant or null p53.[14][15]

Cambinol: Cambinol is a dual inhibitor of SIRT1 and SIRT2.[11][12] In cellular models, it has

been shown to induce apoptosis in Burkitt lymphoma cells, which is associated with the

hyperacetylation of BCL6 and p53.[11]

Experimental Protocols
In Vitro SIRT1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the deacetylase activity of SIRT1 by measuring the fluorescence of a

released fluorophore from a deacetylated substrate.

Materials:

Recombinant human SIRT1 enzyme

Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
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NAD+

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developing solution (containing a protease to cleave the deacetylated substrate)

Test inhibitors (dissolved in DMSO)

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT1 enzyme.

Add the test inhibitor at various concentrations to the wells of the microplate. A DMSO

control should be included.

Initiate the reaction by adding the fluorogenic acetylated peptide substrate to all wells.

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

Stop the enzymatic reaction and initiate the development step by adding the developing

solution.

Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the

deacetylated substrate and release of the fluorophore.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 340-360 nm

and emission at 440-460 nm).[16]

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control

and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based SIRT1 Inhibition Assay (p53 Acetylation)
This assay assesses the ability of an inhibitor to block SIRT1 activity within a cellular context by

measuring the acetylation status of a known SIRT1 substrate, p53.
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Materials:

Human cell line (e.g., MCF-7, U2OS)

Cell culture medium and supplements

DNA damaging agent (e.g., etoposide, doxorubicin)

Test inhibitors

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-loading control (e.g., β-actin)

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Western blotting equipment

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with the test inhibitor at various concentrations for a predetermined time (e.g.,

1-4 hours).

Induce DNA damage by adding a DNA damaging agent and incubate for an additional period

(e.g., 4-8 hours).

Wash the cells with PBS and lyse them using lysis buffer.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with primary antibodies against acetylated p53, total p53,

and a loading control.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the ratio of acetylated p53 to total p53, normalized

to the loading control. An increase in this ratio indicates SIRT1 inhibition.
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Caption: SIRT1-mediated deacetylation of p53 and its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10861696?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

